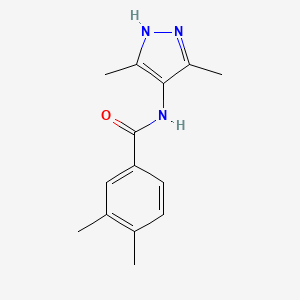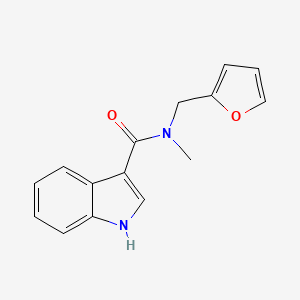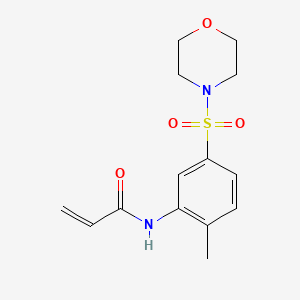
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Another area of interest is the investigation of the potential use of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could improve its solubility and bioavailability, allowing for more effective therapeutic applications.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in its pure form.
科学的研究の応用
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-13(9(2)17-16-8)15-12(18)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNONAPUUWCVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

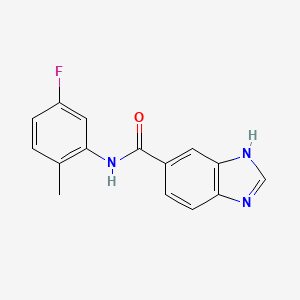
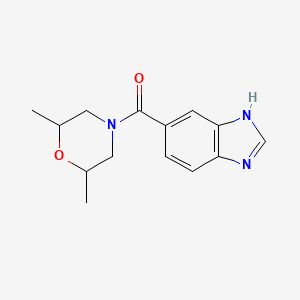
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
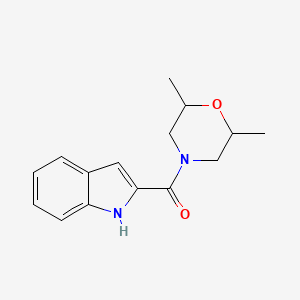
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
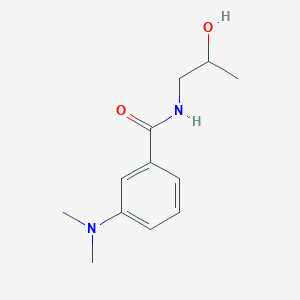
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
